molecular formula C13H9BrFNO3 B8576273 Methyl 8-bromo-6-fluoro-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate CAS No. 476618-04-9

Methyl 8-bromo-6-fluoro-1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate

Cat. No. B8576273
Key on ui cas rn: 476618-04-9
M. Wt: 326.12 g/mol
InChI Key: PEWLRTOWDUBYKA-UHFFFAOYSA-N
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Patent
US07144913B2

Procedure details

To a solution of the ketoester of Step 5 (4 g) in EtOH (150 mL) r.t. was added 40 mL of concentrated HCl. The reaction mixture was stirred at reflux for 1 hour and water was added. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were concentrated The residue was swished in EtOAc/Hexanes to provide 2.9 g of the title compound as a pale yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:14](=[O:15])[CH:13](C(OC)=O)[CH2:12][N:6]3[C:7]=2[CH:8]=[C:9]([F:11])[CH:10]=1.Cl.O>CCO>[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:14](=[O:15])[CH2:13][CH2:12][N:6]3[C:7]=2[CH:8]=[C:9]([F:11])[CH:10]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=2C=C3N(C2C=C(C1)F)CC(C3=O)C(=O)OC
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated The residue

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2C=C3N(C2C=C(C1)F)CCC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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